5-ethyl-1-methyl-1H-pyrazole-4-carboxylic acid hydrochloride
Description
Properties
IUPAC Name |
5-ethyl-1-methylpyrazole-4-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2.ClH/c1-3-6-5(7(10)11)4-8-9(6)2;/h4H,3H2,1-2H3,(H,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVDWKKOIAGJTGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=NN1C)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes to 5-Ethyl-1-methyl-1H-pyrazole-4-carboxylic Acid Derivatives
The preparation of pyrazole carboxylic acid derivatives typically involves multi-step synthetic processes starting from cyanoacetate derivatives or pyrazole precursors. Two major approaches are noted:
- Hydrazine-based cyclization of ethyl cyanoacetate derivatives
- Alkylation and halogenation of pyrazole carboxylic acid esters
Preparation of Pyrazole Core via Hydrazine and Ethyl Cyanoacetate
A patented process describes the synthesis of 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester, which is a close precursor to the target compound. The process involves:
- Reacting ethoxy methylene ethyl cyanoacetate with a 40% aqueous methyl hydrazine solution in toluene.
- Controlled temperature addition of methyl hydrazine at 20–30 °C with stirring.
- Refluxing the reaction mixture for 2 hours to complete cyclization.
- Cooling and filtration to isolate the pyrazole amine product with high purity and yield.
This method is noted for its simplicity, safety (due to using methyl hydrazine solution), and environmental friendliness with no three-waste emissions.
| Step | Reagents/Conditions | Temperature (°C) | Time | Outcome |
|---|---|---|---|---|
| 1 | Ethoxy methylene ethyl cyanoacetate + toluene | Ambient | Dissolution | Solution preparation |
| 2 | Methyl hydrazine (40% aqueous) dropwise addition | 20–30 | 1–3 hours | Cyclization initiation |
| 3 | Reflux | ~110 (toluene reflux) | 2 hours | Completion of pyrazole ring |
| 4 | Cooling and filtration | 9–10 | — | Isolation of pyrazole amine |
Alkylation and Chlorination to Obtain Substituted Pyrazole Esters
Another critical step involves the preparation of 1-methyl-3-ethyl-4-chloro-5-pyrazole carboxylic acid ethyl ester, a direct precursor to the hydrochloride salt form. The process includes:
Alkylation : Reacting 3-ethyl-5-pyrazole carboxylic acid ethyl ester with dimethyl carbonate under potassium carbonate catalysis at 100–150 °C for 8–12 hours in a nitrogen atmosphere. This replaces toxic dimethyl sulfate with a greener reagent, improving safety and reducing by-products.
Chlorination : Treating the alkylated intermediate with concentrated hydrochloric acid and hydrogen peroxide at 20–30 °C, followed by heating to 50–70 °C for 5–7 hours to introduce the chlorine substituent at the 4-position on the pyrazole ring.
This method avoids the use of sulfonic acid chloride and dimethyl sulfate, which are hazardous and environmentally problematic, thus enhancing process safety and sustainability.
| Step | Reagents/Conditions | Temperature (°C) | Time | Outcome |
|---|---|---|---|---|
| A | 3-Ethyl-5-pyrazole carboxylic acid ethyl ester + dimethyl carbonate + K2CO3 | 100–150 | 8–12 hours | Formation of 1-methyl-3-ethyl-5-pyrazole ester |
| B | Concentrated HCl + H2O2 | 20–30 (addition) | 1–2 hours (incubation) | Chlorination initiation |
| C | Heating | 50–70 | 5–7 hours | Formation of 1-methyl-3-ethyl-4-chloro-5-pyrazole ester |
Conversion to Hydrochloride Salt
The hydrochloride salt form of 5-ethyl-1-methyl-1H-pyrazole-4-carboxylic acid is typically prepared by:
- Treating the free acid or its ester with hydrochloric acid under controlled conditions to precipitate the hydrochloride salt.
- This step improves the compound’s stability, crystallinity, and handling properties for further applications.
Comparative Analysis of Preparation Methods
Research Findings and Notes
The hydrazine cyclization method is favored for its operational simplicity and environmental compliance, making it attractive for industrial synthesis of pyrazole amines with high purity and yield.
The alkylation-chlorination approach innovatively replaces hazardous reagents with dimethyl carbonate and hydrogen peroxide, significantly improving safety and reducing environmental burden without compromising product quality.
Both methods emphasize controlled temperature and reaction time to optimize conversion and minimize impurities.
The hydrochloride salt formation, while straightforward, is crucial for the final compound’s pharmaceutical and agrochemical application.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of more complex molecules. Biology: It has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects. Industry: The compound finds applications in material science, such as in the development of new polymers and coatings.
Mechanism of Action
The mechanism by which 5-ethyl-1-methyl-1H-pyrazole-4-carboxylic acid hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system .
Comparison with Similar Compounds
5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic Acid ()
- Structural Differences: Substituents: The amino group at the 5-position and phenyl group at the 1-position contrast with the ethyl and methyl groups in the target compound. Functional Groups: Both share a carboxylic acid group, but the hydrochloride salt is absent in this analog.
- Synthesis :
Other Hydrochloride Salts (–6)
- Butenafine Hydrochloride, Raloxifene Hydrochloride : These compounds demonstrate that hydrochloride salts improve bioavailability and stability. For example, Nicardipine Hydrochloride () shows enhanced acid stability, a trait likely shared by the target compound .
- Jatrorrhizine Hydrochloride, Berberine Hydrochloride : Alkaloid hydrochlorides with documented biological activities, suggesting that the target compound’s hydrochloride form may similarly optimize pharmacological properties .

Physicochemical Properties
Table 1: Comparative Data of Pyrazole Derivatives and Hydrochlorides
- Key Observations: Hydrochloride salts typically exhibit higher melting points and solubility than free bases.
Biological Activity
5-Ethyl-1-methyl-1H-pyrazole-4-carboxylic acid hydrochloride is a compound with significant potential in medicinal chemistry, primarily due to its diverse biological activities. This article delves into its synthesis, biological mechanisms, and therapeutic applications, supported by relevant research findings and data.
Chemical Structure and Synthesis
The molecular formula of this compound is CHNO·HCl, with a molecular weight of approximately 154.17 g/mol. The compound belongs to the pyrazole family, characterized by a five-membered ring containing two nitrogen atoms. Its synthesis typically involves the cyclization of hydrazine derivatives with carbonyl compounds, such as ethyl acetoacetate, under acidic or basic conditions .
Synthesis Overview
| Step | Reactants | Conditions | Yield |
|---|---|---|---|
| 1 | Ethyl acetoacetate + Hydrazine | Acidic/Basic | Optimized for high yield |
| 2 | Cyclization Reaction | Varies (temperature/solvent) | Monitored via TLC |
Biological Activities
This compound exhibits several biological activities:
1. Anti-inflammatory Properties
Research indicates that this compound can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. In vitro studies have demonstrated its effectiveness in reducing pro-inflammatory cytokines and mediating nitric oxide synthase pathways.
2. Analgesic Effects
The analgesic activity of this compound has been documented through various animal models, where it showed significant pain relief comparable to standard analgesics. The mechanism appears to involve modulation of pain pathways in the central nervous system.
3. Antitumor Activity
Preliminary studies suggest that derivatives of pyrazole compounds can exhibit selective activity against certain cancer cell lines. For instance, in MCF-7 breast cancer cells, treatment with pyrazole derivatives led to increased expression of p53 and activation of apoptotic pathways, indicating potential for cancer therapy .
Case Studies and Research Findings
Several studies have focused on the biological activity of pyrazole derivatives, including this compound:
Case Study 1: Anti-inflammatory Activity
In a controlled study involving rat models, administration of this compound resulted in a significant decrease in paw edema compared to control groups. The study concluded that the compound effectively reduces inflammation through COX inhibition .
Case Study 2: Analgesic Activity
A study evaluated the analgesic effects using the hot plate test in mice. Results showed that doses of 10 mg/kg provided significant pain relief, suggesting its potential use as an analgesic agent .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition: The compound likely inhibits key enzymes involved in inflammatory processes, particularly COX enzymes.
- Receptor Interaction: It may interact with various receptors in the central nervous system to modulate pain perception.
Q & A
Q. What are the recommended synthetic routes for 5-ethyl-1-methyl-1H-pyrazole-4-carboxylic acid hydrochloride?
- Methodological Answer : A common approach involves cyclocondensation of ethyl acetoacetate with a hydrazine derivative (e.g., methylhydrazine) and subsequent carboxylation. For example, ethyl 5-methyl-1-phenylpyrazole-4-carboxylate analogs are synthesized via cyclocondensation of ethyl acetoacetate, DMF-DMA, and phenylhydrazine, followed by hydrolysis to the carboxylic acid . The hydrochloride salt can be formed by treating the free acid with hydrochloric acid under controlled conditions. Purification via recrystallization (ethanol/water) is recommended for high-purity yields.
Q. How can the structural integrity of this compound be confirmed?
- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
- NMR (¹H/¹³C) to verify substituent positions and purity.
- FT-IR to confirm carboxylate and hydrochloride functional groups (e.g., C=O stretch at ~1700 cm⁻¹, N-H stretches).
- Single-crystal X-ray diffraction for absolute configuration validation, as demonstrated for structurally similar pyrazole derivatives .
- HPLC with UV detection for quantitative purity assessment (≥95% recommended for research use).
Q. What are the solubility and stability profiles of this compound under laboratory conditions?
- Methodological Answer :
- Solubility : Hydrochloride salts generally exhibit good solubility in polar solvents (e.g., water, methanol, DMSO). Conduct a solvent screen (water, ethanol, DCM) with sonication for 10–15 minutes to optimize dissolution.
- Stability : Store at 2–8°C in airtight, light-protected containers. Monitor degradation via TLC or HPLC over 6-month intervals. Avoid prolonged exposure to moisture or strong oxidizers .
Advanced Research Questions
Q. How can computational chemistry optimize reaction conditions for synthesizing this compound?
- Methodological Answer : Implement quantum chemical calculations (e.g., DFT) to model reaction pathways and transition states. For example, ICReDD’s workflow combines computational reaction path searches with experimental validation to identify optimal catalysts, solvents, and temperatures . Tools like Gaussian or ORCA can predict activation energies, while machine learning algorithms (e.g., Bayesian optimization) can refine experimental parameters.
Q. What statistical methods are suitable for resolving contradictions in synthetic yield data?
- Methodological Answer : Apply Design of Experiments (DoE) to isolate critical variables (e.g., temperature, reagent ratios). A central composite design or fractional factorial approach minimizes experimental runs while maximizing data robustness . For conflicting data, use ANOVA to identify outliers and response surface methodology (RSM) to model nonlinear relationships. Replicate experiments under controlled conditions to validate reproducibility.
Q. How can the biological activity of this compound be systematically evaluated?
- Methodological Answer :
- Enzyme inhibition assays : Target enzymes relevant to pyrazole derivatives (e.g., cyclooxygenase-2 for anti-inflammatory activity). Use fluorometric or colorimetric assays (e.g., COX-2 Inhibitor Screening Kit) with IC₅₀ determination.
- Cellular uptake studies : Employ LC-MS/MS to quantify intracellular concentrations in model cell lines (e.g., HEK-293).
- Structure-activity relationship (SAR) analysis : Compare with analogs like 4-chloro-3-ethyl-1-methylpyrazole-5-carboxylic acid to assess substituent effects on bioactivity .
Q. What advanced techniques resolve discrepancies in reported spectral data?
- Methodological Answer :
- High-resolution mass spectrometry (HRMS) to confirm molecular formula (e.g., ESI+ mode, <5 ppm error).
- 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded spectra.
- Dynamic light scattering (DLS) to detect aggregation states affecting solubility measurements.
- Cross-validate with literature data for structurally related compounds, such as 5-methyl-1-phenylpyrazole-4-carboxylic acid .
Methodological Notes
- Data Robustness : Prioritize peer-reviewed studies (e.g., Research on Chemical Intermediates ) and institutional methodologies (e.g., ICReDD ).
- Experimental Replication : Always include triplicate measurements and negative controls in bioactivity assays.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

